3-Hydroxy-4-methoxybenzoic acid

Vue d'ensemble

Description

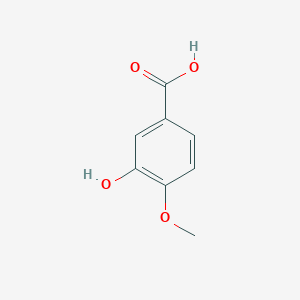

C'est un solide cristallin blanc de formule moléculaire C8H8O4 et d'un poids moléculaire de 168,15 g/mol . Ce composé est connu pour ses propriétés anti-inflammatoires et se retrouve dans diverses plantes, y compris S. frutescens .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide isovanillique peut être synthétisé par plusieurs méthodes. Une méthode courante consiste en l'oxydation de l'isovanilline à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène . Une autre méthode comprend la réaction de Vilsmeier-Haack des O-alkyl guaïacols suivie d'une déalkylation sélective .

Méthodes de Production Industrielle : La production industrielle de l'acide isovanillique implique souvent l'oxydation des lignosulfonates, un sous-produit de l'industrie papetière. Cette méthode est rentable et respectueuse de l'environnement .

Analyse Des Réactions Chimiques

Esterification with Methanol

The carboxylic acid group undergoes esterification to form methyl esters, a key step in drug synthesis (e.g., bosutinib intermediates):

| Parameter | Value |

|---|---|

| Starting Material | 3-Methoxy-4-hydroxybenzoic acid |

| Reagent | Methanol + Thionyl chloride |

| Catalyst | p-Toluenesulfonic acid |

| Reaction Time | 2 hours |

| Yield | 98% |

The product, methyl 4-hydroxy-3-methoxybenzoate , is further alkylated with 1-bromo-3-chloropropane in DMF to introduce a chloropropoxy side chain (90% yield) .

Phase II Metabolism

In biological systems, 3-hydroxy-4-methoxybenzoic acid undergoes conjugation via:

Glucuronidation

Catalyzed by UDP-glucuronosyltransferase 1A1 (UGT1A1) :

Sulfation

Mediated by sulfotransferase 1A3 (SULT1A3) :

Glycine Conjugation

Catalyzed by glycine N-acyltransferase (GLYAT) :

Enzymatic O-Methylation

In Phanerochaete chrysosporium, the hydroxyl group at position 3 is methylated by 3-O-methyltransferase using S-adenosylmethionine (SAM) as the methyl donor . This reaction modulates lignin degradation pathways.

4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME)

-

Synthesis : Esterification with methanol and p-toluenesulfonic acid .

-

Activity : Inhibits Akt/NFκB signaling in prostate cancer cells (IC₅₀ = 25 μM) .

Benzopinacol Formation

Under UV light, this compound derivatives participate in radical coupling reactions with benzophenone, forming benzopinacol intermediates. This reaction is inhibited by radical scavengers like BHT .

Comparison with Structural Analogues

| Property | This compound | Vanillic Acid (4-Hydroxy-3-methoxy) |

|---|---|---|

| pKa | 4.35 | 4.45 |

| Major Metabolic Route | Glucuronidation | Sulfation |

| Synthetic Utility | Bosutinib precursor | Vanillin precursor |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antioxidant Properties

Isovanillic acid exhibits significant antioxidant activity, making it a candidate for use in pharmaceuticals aimed at combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, which is crucial in preventing cellular damage associated with aging and various diseases .

Anti-inflammatory Effects

Research indicates that isovanillic acid possesses anti-inflammatory properties. It has been isolated from Scrophularia ningpoensis, a plant used in traditional medicine, and shown to inhibit inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs .

Synthesis of Opiate Alkaloids

Isovanillic acid serves as an intermediate in the synthesis of various opiate alkaloids, including dihydrothebainone. This application is significant in the pharmaceutical industry for producing pain relief medications .

Environmental Applications

Adsorption Studies

Isovanillic acid has been studied for its adsorption characteristics in environmental applications. It has been applied in the removal of pollutants from water systems, particularly in the adsorption of organic compounds onto activated carbon and other adsorbents .

Biodegradation Research

The compound has also been investigated for its biodegradation potential by microbial strains capable of utilizing methoxylated benzoic acids as carbon sources. These studies are essential for understanding how to mitigate environmental pollution through biological means .

Food Technology Applications

Flavoring Agent

Due to its pleasant aroma and flavor profile, isovanillic acid is explored as a natural flavoring agent in food products. Its use can enhance the sensory attributes of various foods and beverages without synthetic additives .

Preservation Properties

The antioxidant properties of isovanillic acid also contribute to its potential use as a natural preservative in food technology. By preventing oxidative degradation of food products, it can extend shelf life and maintain quality .

Case Study 1: Anti-inflammatory Activity

A study published in Food & Function assessed the anti-inflammatory effects of polyphenol metabolites, including isovanillic acid, on human breast cancer cells. The results demonstrated that these metabolites significantly inhibited cell proliferation, suggesting therapeutic potential for cancer treatment .

Case Study 2: Environmental Remediation

Research conducted on the adsorption capacity of isovanillic acid indicated its effectiveness in removing organic pollutants from wastewater. The study provided quantitative data showing that isovanillic acid could reduce contaminant levels significantly when used with activated carbon filters .

Data Tables

Mécanisme D'action

Comparaison Avec Des Composés Similaires

L'acide isovanillique est structurellement similaire à d'autres acides phénoliques tels que l'acide vanillique, l'acide protocatéchique et l'acide p-anisique . il est unique en raison de son motif spécifique de substitution hydroxyle et méthoxy sur le cycle benzénique, qui confère des propriétés chimiques et biologiques distinctes .

Composés Similaires :

Acide Vanillique : Acide 4-hydroxy-3-méthoxybenzoïque.

Acide Protocatéchique : Acide 3,4-dihydroxybenzoïque.

Acide p-Anisique : Acide 4-méthoxybenzoïque.

La structure et les propriétés uniques de l'acide isovanillique en font un composé précieux dans divers domaines de la recherche et de l'industrie.

Activité Biologique

3-Hydroxy-4-methoxybenzoic acid, also known as vanillic acid, is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant studies and data.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Melting Point | 250–253 °C |

| Solubility in Water | 1.5 g/L at 14 °C |

| pKa | 4.35 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing its effects on Escherichia coli and Staphylococcus aureus, the compound demonstrated notable inhibition of bacterial growth. The mechanisms behind this activity include the generation of reactive oxygen species (ROS), which contribute to oxidative stress in microbial cells, leading to cell death .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. For instance, it has been reported to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property may be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Anticancer Potential

The anticancer properties of this compound have been explored in various cancer models. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. For example, research on lung and prostate cancer cells showed that treatment with this compound resulted in reduced cell viability and increased apoptotic markers .

Case Studies

- Antimicrobial Efficacy : A study published in Ecotoxicology and Environmental Safety highlighted the antimicrobial activity of vanillic acid against multiple strains of bacteria and fungi. The study utilized bioluminescent E. coli biosensors to assess toxicity, revealing significant antimicrobial effects alongside genotoxicity due to oxidative stress induction .

- Anti-inflammatory Mechanism : In a clinical trial involving patients with chronic inflammatory conditions, supplementation with vanillic acid led to a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its potential use as a dietary supplement for managing inflammation .

- Cancer Cell Studies : In vitro studies conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results suggest its potential as an adjunct therapy in cancer treatment protocols .

Propriétés

IUPAC Name |

3-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKFGYZQBSGRHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214745 | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-08-9 | |

| Record name | Isovanillic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVANILLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8D1DUX2PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.